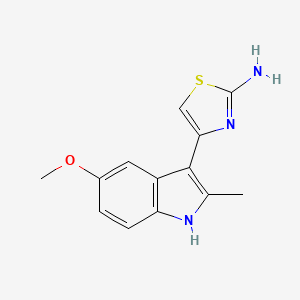

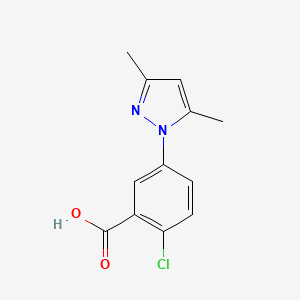

![molecular formula C11H10ClN3OS B1363433 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide CAS No. 306935-50-2](/img/structure/B1363433.png)

2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide

Vue d'ensemble

Description

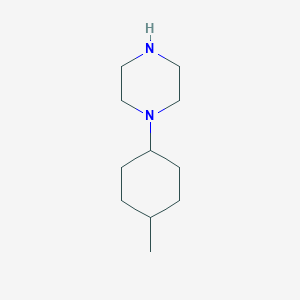

2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide is a chemical compound with the molecular formula C11H10ClN3OS and a molecular weight of 267.74 . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide is defined by its molecular formula, C11H10ClN3OS . For a detailed structural analysis, techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry are typically used.Applications De Recherche Scientifique

Antimicrobial Activity

One of the key applications of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide derivatives is in antimicrobial activities. These compounds have been shown to inhibit the growth of bacteria and fungi. For instance, Ahmed et al. (2006) synthesized compounds showing significant inhibition of bacterial and fungal growth (Ahmed et al., 2006). Similarly, Bhoi et al. (2015) reported that certain derivatives acted as potent antibacterial agents against both Gram-positive and Gram-negative bacteria (Bhoi et al., 2015).

Anticancer Evaluation

These compounds have also been evaluated for their anticancer properties. Salahuddin et al. (2014) found that certain derivatives were highly active against specific cancer cell lines, including CNS cancer and renal cancer (Salahuddin et al., 2014). Moreover, Montoya et al. (2014) synthesized NH-pyrazoline derivatives that demonstrated remarkable antitumor activity against a variety of cancer cell lines (Montoya et al., 2014).

Analgesic Activity

Additionally, derivatives of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide have been explored for their analgesic properties. Saad et al. (2011) conducted a study where selected compounds were screened for analgesic activity (Saad et al., 2011).

Antimalarial and Cytotoxic Agents

These compounds are also being researched for potential antimalarial and cytotoxic activities. Ramírez et al. (2020) synthesized derivatives that were tested for their antimalarial and anticancer activities, with some showing promising results (Ramírez et al., 2020).

Hypoglycemic Activity

Another area of application is in the treatment of diabetes, as certain derivatives have demonstrated hypoglycemic activity. Bogdan et al. (2019) found that sodium 3-(7-chloroquinolin-4-ylthio)propionate significantly reduced glucose levels in rats (Bogdan et al., 2019).

Safety and Hazards

The safety and hazards associated with 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide are not specified in the retrieved data. It’s important to handle all chemical compounds with appropriate safety measures. For specific safety information, one should refer to its Material Safety Data Sheet (MSDS) .

Mécanisme D'action

Mode of Action

It is known that the compound shows high activities due to the amination of 4,7-dicloroquinoline with o-phenylendiamine, thiosemi-carbazide and 3-amino-1,2,4-triazole via snae, then treated with different carbonyl compounds which increase their activities through the substituents on the amino group .

Propriétés

IUPAC Name |

2-(7-chloroquinolin-4-yl)sulfanylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c12-7-1-2-8-9(5-7)14-4-3-10(8)17-6-11(16)15-13/h1-5H,6,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWAIRKDKKYBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370965 | |

| Record name | 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

306935-50-2 | |

| Record name | 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

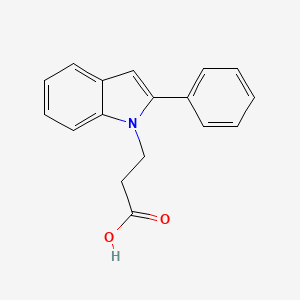

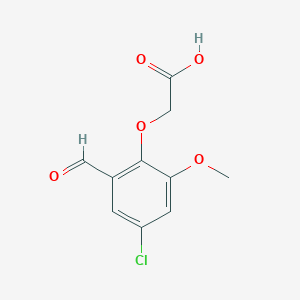

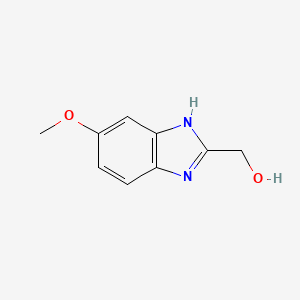

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)

![(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1363397.png)